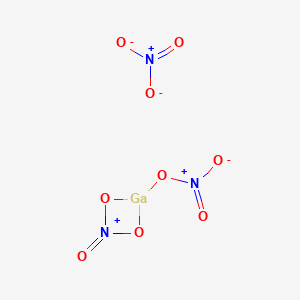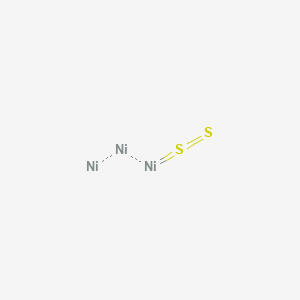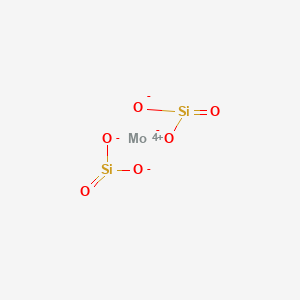
(2-Oxo-1,3,2,4-Dioxazagalletidin-2-ium-4-yl)nitrat; Nitrat
Übersicht
Beschreibung
Gallium nitrate is a chemical compound with the formula Ga(NO₃)₃. It is the gallium salt of nitric acid and is known for its use in treating symptomatic hypercalcemia secondary to cancer. Gallium nitrate works by inhibiting the breakdown of bone through the inhibition of osteoclast activity, thus lowering the amount of free calcium in the blood .
Wissenschaftliche Forschungsanwendungen
Gallium(III)-nitrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
- Chemie: Wird als Vorläufer für die Synthese anderer Galliumverbindungen verwendet.
- Biologie: Aufgrund seiner Fähigkeit, Eisen nachzuahmen und den mikrobiellen Stoffwechsel zu stören, werden seine antimikrobiellen Eigenschaften untersucht .
- Medizin: Wird zur Behandlung von Hyperkalzämie im Zusammenhang mit Krebs verwendet und hat sich bei der Behandlung von Arthritis, Autoimmunerkrankungen und Tumoren als vielversprechend erwiesen .
- Industrie: Wird bei der Herstellung von Halbleitern und Leuchtdioden eingesetzt .
5. Wirkmechanismus
Gallium(III)-nitrat übt seine Wirkungen hauptsächlich durch die Hemmung der Kalziumresorption aus dem Knochen aus. Dies erreicht es durch die Blockierung der Osteoklastenaktivität und die Reduzierung des Knochenumbaus. Gallium reichert sich in Bereichen mit hohem Knochenumsatz an und wird in Hydroxylapatit eingebaut, wodurch es weniger anfällig für Auflösung und Resorption wird. Darüber hinaus zeigt Gallium(III)-nitrat eine Antitumoraktivität, indem es den Eisentransport und die Homöostase stört, was zur Hemmung der Ribonukleotidreduktase und Induktion von Apoptose führt .
Ähnliche Verbindungen:
- Galliumchlorid (GaCl₃)
- Galliumsulfat (Ga₂(SO₄)₃)
- Galliumoxid (Ga₂O₃)
Vergleich: Gallium(III)-nitrat ist einzigartig in seiner Fähigkeit, die Osteoklastenaktivität zu hemmen und Hyperkalzämie zu reduzieren, was es besonders nützlich für medizinische Anwendungen macht. Im Gegensatz dazu werden Galliumchlorid und Galliumsulfat häufiger in industriellen und chemischen Syntheseanwendungen eingesetzt. Galliumoxid wird hauptsächlich bei der Herstellung von Halbleitern und optoelektronischen Bauelementen eingesetzt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gallium nitrate can be synthesized by dissolving gallium in nitric acid. The process involves dissolving 6N metal gallium in high purity nitric acid at temperatures between 50-80°C. The solution is then evaporated at 80-100°C until the smell of nitric acid is no longer present. The solution is cooled to -20°C to 0°C, and gallium nitrate crystal seeds are added. The crystals are then separated, filtered, and air-dried to obtain gallium nitrate crystals .
Industrial Production Methods: In industrial settings, gallium nitrate is produced using high purity reagents and controlled conditions. The process includes dissolving gallium in hot concentrated nitric acid, followed by evaporation and crystallization. The resulting crystals are then dried to obtain high purity gallium nitrate .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gallium(III)-nitrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Gallium(III)-nitrat kann oxidiert werden, um Galliumoxid zu bilden.
Reduktion: Es kann zu elementarem Gallium reduziert werden.
Substitution: Gallium(III)-nitrat kann mit anderen Verbindungen reagieren, um verschiedene Galliumsalze zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Gallium(III)-nitrat reagiert mit Sauerstoff bei hohen Temperaturen unter Bildung von Galliumoxid.
Reduktion: Reduktionsmittel wie Wasserstoff können Gallium(III)-nitrat zu elementarem Gallium reduzieren.
Substitution: Reaktionen mit anderen Nitraten oder Chloriden können zur Bildung verschiedener Galliumverbindungen führen.
Wichtigste gebildete Produkte:
- Galliumoxid (Ga₂O₃)
- Elementares Gallium (Ga)
- Verschiedene Galliumsalze (z. B. Galliumchlorid, Galliumsulfat)
Wirkmechanismus
Gallium nitrate exerts its effects primarily by inhibiting calcium resorption from bone. It achieves this by blocking osteoclast activity and reducing bone turnover. Gallium accumulates in areas of high bone turnover and is incorporated into hydroxyapatite, making it less susceptible to dissolution and resorption. Additionally, gallium nitrate exhibits antitumor activity by disrupting iron transport and homeostasis, leading to the inhibition of ribonucleotide reductase and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
- Gallium chloride (GaCl₃)
- Gallium sulfate (Ga₂(SO₄)₃)
- Gallium oxide (Ga₂O₃)
Comparison: Gallium nitrate is unique in its ability to inhibit osteoclast activity and reduce hypercalcemia, making it particularly useful in medical applications. In contrast, gallium chloride and gallium sulfate are more commonly used in industrial and chemical synthesis applications. Gallium oxide is primarily used in the production of semiconductors and optoelectronic devices .
Eigenschaften
IUPAC Name |
gallium;trinitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPZKNULDCNCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaN3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043923 | |
| Record name | Gallium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gallium nitrate appears as white crystals. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | GALLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20429 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Very soluble (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | GALLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20429 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
Gallium nitrate is believed to exert a hypocalcemic effect by inhibiting calcium resorption from bone. Gallium nitrate localizes preferentially where bone resorption and remodeling is occurring, and inhibits osteoclast activity. Inhibition of resorption may occur via a reduction in increased bone turnover. It seems to enhance hydroxyapatite function, inhibit osteocalcin, and inhibit the vacuolar ATPase on the osteoclast ruffled membrane. All these aid in the reduction of bone resorption. | |
| Record name | Gallium nitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13494-90-1 | |
| Record name | GALLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20429 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gallium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium nitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitric acid, gallium salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLIUM NITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2V2R4W9TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
230 °F (decomposes) (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | GALLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20429 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















